molecular formula C18H13ClFN3O2 B13448180 Midazolam 2,5-Dioxide-d6 CAS No. 1215321-98-4

Midazolam 2,5-Dioxide-d6

Cat. No.: B13448180
CAS No.: 1215321-98-4
M. Wt: 363.8 g/mol
InChI Key: WBIWFQPWSUQUEA-PKRPFQJCSA-N
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Description

Midazolam 2,5-Dioxide-d6 is a deuterated analog of Midazolam, a short-acting benzodiazepine. This compound is characterized by the presence of six deuterium atoms, which makes it a stable isotope-labeled compound. It is primarily used in research settings to study the pharmacokinetics and metabolism of Midazolam.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Midazolam 2,5-Dioxide-d6 involves several steps, starting from the basic structure of MidazolamOne common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure the purity and stability of the compound. The use of advanced techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Midazolam 2,5-Dioxide-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions to ensure the stability of the deuterium atoms .

Major Products Formed

The major products formed from these reactions include various metabolites of Midazolam, which are studied for their pharmacological effects .

Scientific Research Applications

Midazolam 2,5-Dioxide-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of Midazolam under different conditions.

    Biology: Helps in understanding the metabolic pathways of Midazolam in biological systems.

    Medicine: Used in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Midazolam.

    Industry: Employed in the development of new drugs and in quality control processes.

Mechanism of Action

Midazolam 2,5-Dioxide-d6 exerts its effects by binding to the benzodiazepine receptors on the postsynaptic GABA neurons. This enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. This leads to hyperpolarization and inhibition of neuronal activity .

Comparison with Similar Compounds

Properties

CAS No.

1215321-98-4

Molecular Formula

C18H13ClFN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

8-chloro-3,4,4-trideuterio-6-(2-fluorophenyl)-2,5-dioxido-1-(trideuteriomethyl)imidazo[1,5-a][1,4]benzodiazepine-2,5-diium

InChI

InChI=1S/C18H13ClFN3O2/c1-11-21(24)9-13-10-22(25)18(14-4-2-3-5-16(14)20)15-8-12(19)6-7-17(15)23(11)13/h2-9H,10H2,1H3/i1D3,9D,10D2

InChI Key

WBIWFQPWSUQUEA-PKRPFQJCSA-N

Isomeric SMILES

[2H]C1=C2C([N+](=C(C3=C(N2C(=[N+]1[O-])C([2H])([2H])[2H])C=CC(=C3)Cl)C4=CC=CC=C4F)[O-])([2H])[2H]

Canonical SMILES

CC1=[N+](C=C2N1C3=C(C=C(C=C3)Cl)C(=[N+](C2)[O-])C4=CC=CC=C4F)[O-]

Origin of Product

United States

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